molecular formula C11H11FO3 B6273506 (1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans CAS No. 1362622-69-2

(1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans

Cat. No.: B6273506
CAS No.: 1362622-69-2
M. Wt: 210.2
InChI Key:
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Description

(1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans is a cyclobutane derivative with a fluorophenyl group and a hydroxy group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans typically involves the following steps:

    Cyclobutane Ring Formation: The cyclobutane ring can be formed through [2+2] cycloaddition reactions involving alkenes.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using a fluorobenzene derivative.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide under high pressure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow chemistry and continuous processing techniques can be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide can be used.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the metabolic pathways involving cyclobutane derivatives.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the hydroxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • (1s,3s)-1-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans
  • (1s,3s)-1-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans
  • (1s,3s)-1-(4-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans

Uniqueness

Compared to its analogs, (1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1362622-69-2

Molecular Formula

C11H11FO3

Molecular Weight

210.2

Purity

95

Origin of Product

United States

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